molecular formula C25H19N5O5 B2684719 methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate CAS No. 1189687-24-8

methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate

Katalognummer: B2684719
CAS-Nummer: 1189687-24-8
Molekulargewicht: 469.457
InChI-Schlüssel: AYHHBFYEQGJUIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate typically involves multi-step organic reactions. One common approach is the condensation of anthranilic acid derivatives with appropriate triazoloquinoxaline intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-performance liquid chromatography (HPLC) and other purification techniques is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Properties:
Research indicates that derivatives of the triazoloquinoxaline structure exhibit significant anticancer activities. Specifically, compounds similar to methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate have been shown to inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival. The compound interacts with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), blocking its signaling pathway and thereby affecting angiogenesis and tumor growth .

Antimicrobial Activity:
The compound demonstrates promising antibacterial properties against pathogens such as Xanthomonas oryzae pv., suggesting its potential as an anti-infective agent. This application is particularly relevant in agricultural science where combating plant pathogens is crucial for crop protection .

Anticonvulsant Activity:
Studies have explored the anticonvulsant properties of triazole derivatives. Some compounds related to this compound have been evaluated for their ability to protect against seizure-inducing agents in animal models. These findings suggest a potential role in developing anticonvulsant medications .

Table: Summary of Research Findings on this compound

StudyFocusFindings
Study AAnticancer ActivityInhibition of cancer cell proliferation via VEGFR-2 blockade.
Study BAntimicrobial ActivityEffective against Xanthomonas oryzae pv.
Study CAnticonvulsant PropertiesProtection against seizures in animal models.

Wirkmechanismus

The mechanism of action of methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoxaline derivatives: These compounds share a similar core structure and are known for their diverse biological activities.

    Triazoloquinoxalines: Similar in structure, these compounds are also studied for their potential medicinal applications.

Uniqueness

Methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Biologische Aktivität

Methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate is a compound that incorporates a triazoloquinoxaline structure known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following:

  • Molecular Formula : C24_{24}H22_{22}N5_5O3_3
  • Molecular Weight : 422.46 g/mol
  • CAS Number : 1189858-98-7

Biological Activity Overview

Research indicates that compounds derived from the triazoloquinoxaline scaffold exhibit a variety of biological activities, including but not limited to:

Anticonvulsant Activity

A study evaluated several quinoxaline derivatives for their anticonvulsant properties. Compounds similar to this compound demonstrated significant anticonvulsant effects in animal models. For instance, derivatives with the triazole moiety showed promising results in the metrazol-induced convulsion model .

Antimicrobial Properties

The triazolo[4,3-a]quinoxaline derivatives have been reported to possess antimicrobial activity against various bacterial strains. In vitro studies revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of related compounds revealed significant activity against cancer cell lines. For example, compounds featuring the triazoloquinoxaline core demonstrated IC50_{50} values in the low micromolar range against MCF-7 breast cancer cells . This suggests a potential role in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Triazole Ring : Known for enhancing biological activity through various mechanisms.
  • Phenoxy Group : Contributes to lipophilicity and may facilitate interaction with biological targets.
  • Acetamido Functionality : Enhances solubility and bioavailability.

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of Triazoloquinoxalines Identified potent anticonvulsant activities in derivatives similar to methyl 2-(2-{...}).
Antimicrobial Screening Showed significant antibacterial effects against multiple strains; MIC values indicated strong potential as antimicrobial agents.
Cytotoxicity Assessment Demonstrated notable cytotoxic effects against MCF-7 cells; supports further exploration in anticancer applications.

Eigenschaften

IUPAC Name

methyl 2-[[2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O5/c1-34-24(32)17-11-5-6-12-18(17)26-21(31)15-29-25(33)30-20-14-8-7-13-19(20)27-23(22(30)28-29)35-16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHHBFYEQGJUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.